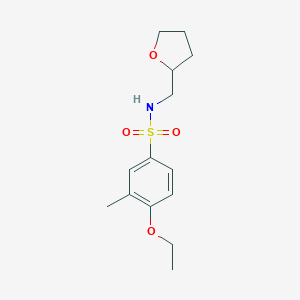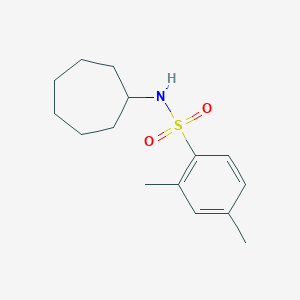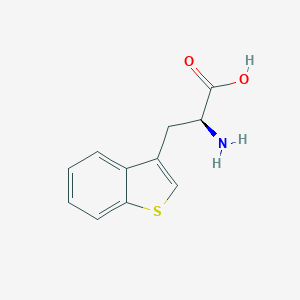
Cobalt(III) fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wirkmechanismus
Target of Action
Cobalt(III) fluoride, with the chemical formula CoF3 , primarily targets hydrocarbons . It is used to synthesize organofluorine compounds .
Mode of Action
This compound acts as a powerful fluorinating agent . It interacts with hydrocarbons and converts them into perfluorocarbons . The reaction can be represented as follows:
CoF3+R−H→2 CoF2+R−F+HF2 \, CoF3 + R-H \rightarrow 2 \, CoF2 + R-F + HF 2CoF3+R−H→2CoF2+R−F+HF
In this reaction, CoF3 replaces the hydrogen atoms in the hydrocarbon (R-H) with fluorine atoms, resulting in the formation of a perfluorocarbon (R-F), cobalt(II) fluoride (CoF2), and hydrogen fluoride (HF) .
Biochemical Pathways
Its ability to convert hydrocarbons into perfluorocarbons suggests that it can significantly alter the chemical structure and properties of organic compounds .
Result of Action
The primary result of this compound’s action is the conversion of hydrocarbons into perfluorocarbons . This transformation can lead to significant changes in the physical and chemical properties of the original compounds.
Action Environment
This compound is a hygroscopic brown solid . It decomposes upon contact with water to give oxygen . Therefore, the presence of water can significantly influence its action, efficacy, and stability. Additionally, it’s worth noting that this compound is a powerful oxidizing agent , suggesting that it may be sensitive to the presence of reducing agents in its environment.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cobalt(III) fluoride can be synthesized in the laboratory by treating cobalt(II) chloride with fluorine gas at approximately 250°C. The reaction is as follows : [ \text{CoCl}_2 + \frac{3}{2} \text{F}_2 \rightarrow \text{CoF}_3 + \text{Cl}_2 ] In this redox reaction, cobalt(II) ions and chloride ions are oxidized to cobalt(III) ions and chlorine gas, respectively, while fluorine gas is reduced to fluoride ions .
This compound can also be prepared by treating cobalt(II) oxide or cobalt(II) fluoride with fluorine gas . Additionally, it can be formed by reacting cobalt(II) chloride with chlorine trifluoride or bromine trifluoride .
Industrial Production Methods: The industrial production of this compound typically involves the same methods as laboratory synthesis, with the use of fluorine gas to oxidize cobalt(II) compounds to this compound .
Analyse Chemischer Reaktionen
Types of Reactions: Cobalt(III) fluoride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. It is a powerful oxidizing agent and can decompose upon contact with water to produce oxygen gas : [ 4 \text{CoF}_3 + 2 \text{H}_2\text{O} \rightarrow 4 \text{HF} + 4 \text{CoF}_2 + \text{O}_2 ]
Common Reagents and Conditions: this compound reacts with fluoride salts to form the anion [CoF6]3-, which features a high-spin, octahedral cobalt(III) center . It is also used as a slurry to convert hydrocarbons to perfluorocarbons, with cobalt(II) fluoride as a byproduct : [ 2 \text{CoF}_3 + \text{R-H} \rightarrow 2 \text{CoF}_2 + \text{R-F} + \text{HF} ]
Major Products: The major products formed from reactions involving this compound include cobalt(II) fluoride, hydrogen fluoride, and various fluorinated organic compounds .
Wissenschaftliche Forschungsanwendungen
Cobalt(III) fluoride has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is primarily used as a fluorinating agent to synthesize organofluorine compounds . In organic chemistry, it is employed to convert hydrocarbons to perfluorocarbons, which are valuable in various industrial applications .
In the pharmaceutical industry, this compound is used in the synthesis of fluorinated drugs and other bioactive molecules . Its ability to introduce fluoride ions into organic molecules makes it a valuable reagent for developing new pharmaceuticals with improved properties .
Vergleich Mit ähnlichen Verbindungen
Cobalt(III) fluoride can be compared with other similar compounds, such as cobalt(II) fluoride, cobalt(III) chloride, and iron(III) fluoride .
Cobalt(II) fluoride (CoF2): Unlike this compound, cobalt(II) fluoride contains cobalt in the +2 oxidation state and is less reactive as a fluorinating agent.
Cobalt(III) chloride (CoCl3): Cobalt(III) chloride is extremely unstable compared to this compound and is not commonly used in chemical reactions.
Iron(III) fluoride (FeF3): Iron(III) fluoride is another powerful fluorinating agent, but it differs in its reactivity and applications compared to this compound.
This compound is unique in its ability to act as a strong fluorinating agent, making it valuable for synthesizing a wide range of fluorinated compounds .
Eigenschaften
CAS-Nummer |
10026-18-3 |
|---|---|
Molekularformel |
CoF3 |
Molekulargewicht |
115.92840 g/mol |
IUPAC-Name |
cobalt(3+);trifluoride |
InChI |
InChI=1S/Co.3FH/h;3*1H/q+3;;;/p-3 |
InChI-Schlüssel |
WZJQNLGQTOCWDS-UHFFFAOYSA-K |
SMILES |
F[Co](F)F |
Kanonische SMILES |
[F-].[F-].[F-].[Co+3] |
Key on ui other cas no. |
10026-18-3 |
Synonyme |
cobalt trifluoride CoF3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(5S,8R,9S,10S,13S,14S,17S)-2,2-difluoro-17-hydroxy-10,13-dimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B239167.png)


![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(3,4-dichlorophenyl)sulfonyl]piperazine](/img/structure/B239187.png)
![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(2,4-dichlorophenyl)sulfonyl]piperazine](/img/structure/B239188.png)




![5-bromo-N-[2-(diethylamino)ethyl]-2-ethoxybenzenesulfonamide](/img/structure/B239225.png)



